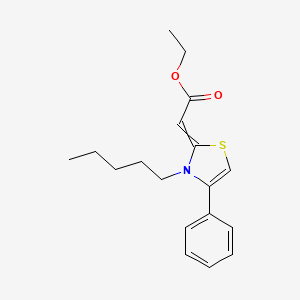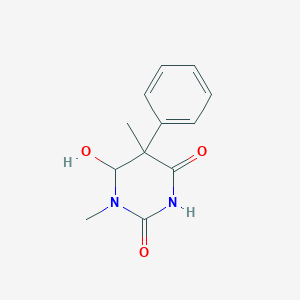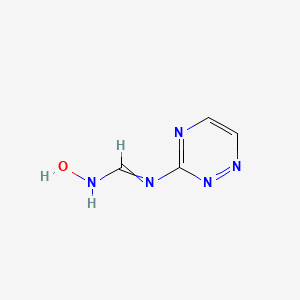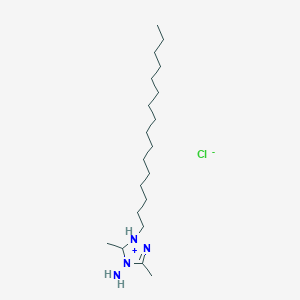
3-(pyridin-2-ylamino)-1H-pyridine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(pyridin-2-ylamino)-1H-pyridine-2-thione is a heterocyclic compound that contains a pyridine ring and a thione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-ylamino)-1H-pyridine-2-thione typically involves the reaction of 2-aminopyridine with carbon disulfide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like potassium hydroxide or sodium hydroxide is used to facilitate the reaction. The mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-(pyridin-2-ylamino)-1H-pyridine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(pyridin-2-ylamino)-1H-pyridine-2-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-(pyridin-2-ylamino)-1H-pyridine-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It can also interact with cellular receptors, modulating signal transduction pathways. The thione group plays a crucial role in these interactions, forming covalent bonds with nucleophilic residues in the target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(pyridin-2-ylamino)pyridine: Lacks the thione group but has similar structural features.
3-(pyridin-2-ylamino)propanoate: Contains a propanoate group instead of a thione group.
2-(pyridin-2-yl)thiazole: Contains a thiazole ring instead of a pyridine ring.
Uniqueness
3-(pyridin-2-ylamino)-1H-pyridine-2-thione is unique due to the presence of both the pyridine ring and the thione group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
60780-93-0 |
|---|---|
Molekularformel |
C10H9N3S |
Molekulargewicht |
203.27 g/mol |
IUPAC-Name |
3-(pyridin-2-ylamino)-1H-pyridine-2-thione |
InChI |
InChI=1S/C10H9N3S/c14-10-8(4-3-7-12-10)13-9-5-1-2-6-11-9/h1-7H,(H,11,13)(H,12,14) |
InChI-Schlüssel |
YSEOUAPIDYGUMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)NC2=CC=CNC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran]](/img/structure/B14595360.png)




![Bicyclo[3.3.3]undecane-2,6-dione](/img/structure/B14595400.png)


![3,3'-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one)](/img/structure/B14595412.png)
![(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl](/img/structure/B14595418.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14595429.png)



